![molecular formula C30H28N2O3 B2501418 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one CAS No. 313402-68-5](/img/structure/B2501418.png)

8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

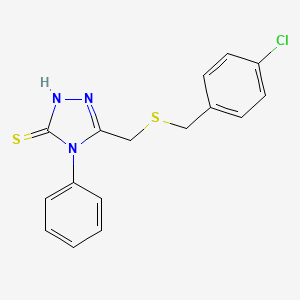

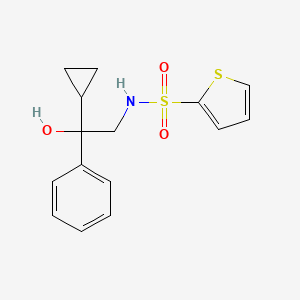

8-Allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C30H28N2O3 . It has an average mass of 464.555 Da and a monoisotopic mass of 464.209991 Da .

Molecular Structure Analysis

The molecular structure of 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is characterized by the presence of an allyl group and a benzhydrylpiperazino carbonyl group attached to a chromen-2-one core . The stability of the allyl radical is due to the fact that the unpaired electron is delocalized, or spread out, over an extended π-orbital network rather than localized at only one site .Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Promoted Synthesis

Allyl and prenyl ethers undergo a tandem sequence of Claisen rearrangement, carbonyl olefination, and cyclization upon microwave irradiation, producing multiply substituted chromen-2-ones. This method highlights the utility of microwave-assisted synthesis in generating chromen derivatives efficiently (Schmidt & Riemer, 2015).

Regiospecific Synthesis

Novel isoxazoline chromene derivatives have been synthesized, demonstrating the versatility of chromen-2-ones in generating diverse chemical structures with potential for varied biological activities (Zghab et al., 2017).

Enantioselective Inhibition Studies

Chromenone derivatives have been identified as potent and selective inhibitors for DNA-dependent protein kinase (DNA-PK), showcasing the significance of chromen-2-one frameworks in the development of selective biological inhibitors (Clapham et al., 2012).

Aluminium Triflate-Catalyzed Reactions

Benzylic and allylic alcohols have been used as carbon electrophiles in dehydrative nucleophilic displacement reactions catalyzed by aluminium triflate. This method emphasizes the role of chromen-2-ones in facilitating atom-efficient synthesis (Cullen, Muller, & Williams, 2017).

Biological Applications

Antimicrobial and Anticoagulant Activities

Chromen-2-one derivatives exhibit significant antimicrobial and anticoagulant activities. These findings underscore the therapeutic potential of chromen-2-one compounds in treating microbial infections and preventing blood clots (Mandala et al., 2013).

properties

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O3/c1-2-10-24-15-9-16-25-21-26(30(34)35-28(24)25)29(33)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,27H,1,10,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFSBTXDFFVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)